molecular formula C17H23ClN2O3S B5374529 {1-[(4-Chlorophenyl)sulfonyl]pyrrolidin-2-yl}(4-methylpiperidin-1-yl)methanone

{1-[(4-Chlorophenyl)sulfonyl]pyrrolidin-2-yl}(4-methylpiperidin-1-yl)methanone

Cat. No.: B5374529
M. Wt: 370.9 g/mol
InChI Key: RJCIWZLBAADWDV-UHFFFAOYSA-N
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Description

{1-[(4-Chlorophenyl)sulfonyl]pyrrolidin-2-yl}(4-methylpiperidin-1-yl)methanone is a complex organic compound that features a pyrrolidine ring, a piperidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(4-Chlorophenyl)sulfonyl]pyrrolidin-2-yl}(4-methylpiperidin-1-yl)methanone typically involves the reaction of 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine with phenols under acid-catalyzed conditions . This reaction proceeds under mild conditions and is a convenient method for synthesizing pyrrolidine-1-sulfonylarene derivatives containing a phenol fragment in the position 2.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

{1-[(4-Chlorophenyl)sulfonyl]pyrrolidin-2-yl}(4-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

{1-[(4-Chlorophenyl)sulfonyl]pyrrolidin-2-yl}(4-methylpiperidin-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of {1-[(4-Chlorophenyl)sulfonyl]pyrrolidin-2-yl}(4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyrrolidine and piperidine rings contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{1-[(4-Chlorophenyl)sulfonyl]pyrrolidin-2-yl}(4-methylpiperidin-1-yl)methanone is unique due to the combination of its sulfonyl, pyrrolidine, and piperidine groups. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

[1-(4-chlorophenyl)sulfonylpyrrolidin-2-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O3S/c1-13-8-11-19(12-9-13)17(21)16-3-2-10-20(16)24(22,23)15-6-4-14(18)5-7-15/h4-7,13,16H,2-3,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCIWZLBAADWDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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